Carsalam Carsalam Carsalam is a benzoxazine.
Brand Name: Vulcanchem
CAS No.: 2037-95-8
VCID: VC0003803
InChI: InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
SMILES: C1=CC=C2C(=C1)C(=O)NC(=O)O2
Molecular Formula: C8H5NO3
Molecular Weight: 163.13 g/mol

Carsalam

CAS No.: 2037-95-8

Cat. No.: VC0003803

Molecular Formula: C8H5NO3

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

Carsalam - 2037-95-8

CAS No. 2037-95-8
Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
IUPAC Name 1,3-benzoxazine-2,4-dione
Standard InChI InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11)
Standard InChI Key OAYRYNVEFFWSHK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)NC(=O)O2
Canonical SMILES C1=CC=C2C(=C1)C(=O)NC(=O)O2

Chemical Identity and Structural Characteristics

Carsalam, systematically named 4-hydroxy-2H-1,3-benzoxazin-2-one, is a heterocyclic compound featuring a benzene ring fused to an oxazine moiety. Its molecular structure (Fig. 1) includes a hydroxyl group at position 4 and a ketone at position 2, contributing to its reactivity and biological activity .

Table 1: Key Physicochemical Properties of Carsalam

PropertyValue
Molecular FormulaC8H5NO3\text{C}_8\text{H}_5\text{NO}_3
Average Molecular Mass163.132 g/mol
CAS Registry Number2037-95-8
IUPAC Name4-hydroxy-2H-1,3-benzoxazin-2-one
SolubilityLimited data; soluble in polar aprotic solvents

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of hydroxyl (-OH\text{-OH}) and carbonyl (C=O\text{C=O}) functional groups, critical for its interactions in biological systems .

Synthesis and Manufacturing Innovations

Recent advancements in synthesis methodologies have addressed environmental and safety concerns associated with traditional routes.

Patent-Emergent Method (EP 3972961 B1)

A 2023 patent introduced a safer two-step process:

  • REAC1: Salicylamide reacts with diethyl carbonate in the presence of sodium ethoxide (NaOEt\text{NaOEt}), forming an intermediate (C8H4NNaO3\text{C}_8\text{H}_4\text{NNaO}_3) .

  • REAC2: The intermediate undergoes acid hydrolysis (e.g., HCl) to yield Carsalam with 90% yield and >99.9% HPLC purity .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodPatent Method
ReagentsEthyl chloroformate, pyridineDiethyl carbonate, NaOEt\text{NaOEt}
SolventsAcetonitrile, pyridineEthanol, water
Yield85%90%
Environmental ImpactHigh (toxic reagents)Low (non-toxic reagents)

This innovation reduces costs and environmental footprint while improving scalability .

Pharmacological Profile and Mechanism of Action

Carsalam’s primary application lies in its analgesic and anti-inflammatory effects, though its exact mechanism remains under investigation. Structural analogy to aspirin suggests potential cyclooxygenase (COX) enzyme inhibition, reducing prostaglandin synthesis .

Preclinical Findings

  • Dosage Range: 24–110 mg/day in experimental models.

  • Bioavailability: Enhanced via surfactant-mediated solubilization, improving gastrointestinal absorption.

Table 3: Pharmacokinetic Parameters (Estimated)

ParameterValue
Half-life (t1/2t_{1/2})~4–6 hours
Protein Binding85–90%
MetabolismHepatic (hydrolysis)

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method employs:

  • Mobile Phase: Acetonitrile/water with 0.1% phosphoric acid .

  • Detection: UV at 254 nm.

  • Purity Criteria: Impurities ≤0.05% area .

Nuclear Magnetic Resonance (NMR)

1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) reveals characteristic peaks:

  • δ 10.2 ppm (hydroxyl proton),

  • δ 7.8–6.9 ppm (aromatic protons) .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate COX-1/COX-2 selectivity and metabolite profiling.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

  • Ecological Impact: Biodegradation studies in aquatic and terrestrial systems.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator